Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

Overview

Description

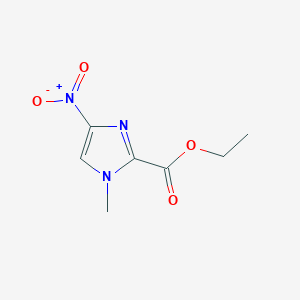

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (CAS: 109012-23-9) is a synthetic nitroimidazole derivative with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol . Its structure features a nitro group at the 4-position, a methyl group at the 1-position, and an ethyl ester moiety at the 2-position of the imidazole ring (Fig. 1).

Preparation Methods

Nitration of Ethyl 1-Methylimidazole-2-Carboxylate

The primary route to ethyl 1-methyl-4-nitroimidazole-2-carboxylate involves direct nitration of the parent heterocycle, ethyl 1-methylimidazole-2-carboxylate. This method leverages the electron-directing effects of substituents to achieve regioselective nitration at the 4-position.

Reaction Conditions and Regioselectivity

The nitration is performed using a mixture of concentrated sulfuric acid and 90% nitric acid. The sulfuric acid acts as both a solvent and a dehydrating agent, while nitric acid serves as the nitrating agent. A key factor in achieving 4-nitro selectivity is the electronic influence of the methyl and ester groups. The electron-withdrawing ester group at the 2-position directs nitration to the meta position (C-4), while the electron-donating methyl group at N-1 stabilizes the intermediate nitronium ion adduct .

In a representative procedure, ethyl 1-methylimidazole-2-carboxylate is dissolved in concentrated sulfuric acid at 0°C, followed by gradual addition of 90% nitric acid. The reaction mixture is stirred under controlled conditions, typically at temperatures between 0°C and 25°C, to favor 4-nitro regioselectivity over the 5-nitro isomer . After completion, the mixture is neutralized with aqueous sodium bicarbonate and extracted with dichloromethane. Purification via silica gel chromatography yields the product as a crystalline solid.

Comparative Analysis with 5-Nitro Isomer Synthesis

A related synthesis of the 5-nitro isomer (ethyl 1-methyl-5-nitroimidazole-2-carboxylate) highlights the impact of reaction temperature on regioselectivity. When the nitration is conducted at 70°C for 3 hours, the 5-nitro product dominates, achieving a 34.7% yield . The higher temperature likely alters the electronic environment of the imidazole ring, favoring nitration at the 5-position due to kinetic control . This contrast underscores the necessity of precise temperature modulation to isolate the 4-nitro derivative.

Alternative Synthetic Pathways and Optimization

Oxidative Nitration Strategies

A patent describing the synthesis of 1-methyl-5-nitroimidazole-2-carboxylic acid provides insights into nitro group introduction under strongly acidic conditions . While this method focuses on carboxylic acid derivatives, its principles apply to ester nitration. The use of fuming sulfuric acid (oleum) enhances reaction efficiency by minimizing water content, which can hydrolyze the ester group. For this compound, maintaining a water content below 25% in the reaction medium is critical to preserving the ester functionality .

Solvent and Stoichiometric Considerations

The molar ratio of sulfuric acid to substrate (3–10:1) ensures complete dissolution of the starting material and facilitates nitro group incorporation . Excessive sulfuric acid can lead to sulfonation side reactions, while insufficient acid results in incomplete nitration. Additionally, the use of anhydrous nitric acid (90–100%) minimizes ester hydrolysis, a common side reaction in aqueous nitration systems .

Mechanistic Insights and Directing Effects

The regioselectivity of nitration in imidazole derivatives is governed by the interplay of substituent electronic effects. Quantum mechanical calculations suggest that the ester group at C-2 withdraws electron density via resonance, deactivating the ring and directing nitration to the meta (C-4) position. Conversely, the methyl group at N-1 donates electron density through inductive effects, stabilizing the transition state at C-4 . This dual directing effect is unique to 1,2-disubstituted imidazoles and enables selective functionalization.

Data Summary of Synthetic Methods

The table below summarizes key parameters for the preparation of this compound and its 5-nitro isomer:

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-4-nitroimidazole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Reduction: Ethyl 1-methyl-4-aminoimidazole-2-carboxylate.

Substitution: 1-methyl-4-nitroimidazole-2-carboxylic acid.

Oxidation: Ethyl 1-carboxy-4-nitroimidazole-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate has been extensively studied for its pharmacological properties:

- Antimicrobial Activity : This compound and its derivatives exhibit notable antibacterial and antifungal properties. Research indicates that it can serve as a precursor for synthesizing new antimicrobial agents effective against various pathogens.

- Anti-inflammatory and Analgesic Effects : The compound has shown promise in reducing inflammation and pain, making it a candidate for developing analgesics. Studies have demonstrated its ability to inhibit prostaglandin biosynthesis, which is crucial for managing inflammatory responses.

- Antiprotozoal Potential : Similar to other nitroimidazoles, this compound has been investigated for its efficacy against protozoal infections, particularly in the context of antitrichomonal therapies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block:

- Synthetic Intermediate : It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions such as reduction, substitution, and oxidation .

- Industrial Applications : In industrial settings, this compound is used in producing polyamides and other functional materials. Its stability under standard conditions makes it suitable for large-scale manufacturing processes.

Biological Research

The biological applications of this compound extend beyond medicinal uses:

- Mechanism of Action Studies : Research into the compound's mechanism reveals that the nitro group can undergo bioreduction to form reactive intermediates capable of damaging DNA. This property is shared with other nitroimidazoles and is pivotal in understanding their antitumor and antimicrobial activities .

Case Studies

Several studies highlight the applications of this compound:

- A study demonstrated its effectiveness in inhibiting specific bacterial strains, suggesting its potential as a new class of antibiotics.

- Another research effort focused on its anti-inflammatory properties, revealing its capability to reduce pain in animal models, thereby supporting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that covalently bind to DNA, leading to DNA damage and cell death. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and antiprotozoal activities.

Comparison with Similar Compounds

Key Properties:

- Physical State: Crystalline solid, existing in both dihydrate and monomeric forms .

- Density : 1.42 g/cm³ .

- Boiling Point : 350.7°C at 760 mmHg .

- Solubility: Highly soluble in organic solvents (e.g., DMSO, ethanol) .

Structural analogs of ethyl 1-methyl-4-nitroimidazole-2-carboxylate differ in substituent positions, ester groups, or functional moieties, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Structural Isomerism and Electronic Effects

- Nitro Position : The 4-nitro isomer (target compound) exhibits distinct electronic properties compared to the 5-nitro analog (CAS 1564-49-4). The nitro group’s position influences resonance stabilization and hydrogen-bonding capacity, critical for DNA-binding efficiency .

Physicochemical Properties

- Solubility : Ethyl esters (e.g., 109012-23-9, 1564-49-4) generally exhibit higher solubility in organic solvents than methyl esters due to longer alkyl chains .

- Thermal Stability : The target compound’s high boiling point (350.7°C) suggests superior thermal stability compared to analogs with lower molecular weights (e.g., 185.14 g/mol for 865998-46-5) .

Biological Activity

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (EMN) is a synthetic compound belonging to the nitroimidazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, with substituents that significantly influence its biological activity. The compound's structure includes:

- Ethyl ester group at position 2

- Methyl group at position 1

- Nitro group at position 4

These structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

EMN has demonstrated notable antimicrobial activity, particularly against various strains of bacteria and fungi. Its mechanism involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA, leading to cell death. This mechanism is similar to other nitroimidazoles like metronidazole and tinidazole, which are widely used as antibiotics.

Table 1: Antimicrobial Activity of EMN

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Antitumor Activity

Research indicates that EMN exhibits antitumor properties, particularly as a radiosensitizer in cancer therapy. It enhances the efficacy of radiation treatment by selectively targeting hypoxic tumor cells. The compound's ability to form DNA cross-links under low oxygen conditions makes it a candidate for further development in oncology.

Case Study: Radiosensitization

A study evaluated EMN's effectiveness in enhancing radiation therapy for pancreatic cancer. Results showed a significant reduction in tumor size when EMN was administered alongside radiation compared to radiation alone, suggesting its potential as a therapeutic adjuvant .

The primary mechanism of action for EMN involves:

- Bioreduction of the Nitro Group: Under anaerobic conditions, the nitro group is reduced to an amino group, leading to the formation of reactive intermediates.

- DNA Interaction: These intermediates can covalently bind to DNA, causing strand breaks and ultimately inducing apoptosis in target cells.

This dual mechanism not only contributes to its antimicrobial properties but also enhances its utility in cancer therapies by targeting hypoxic tumor environments.

Comparison with Related Compounds

EMN's biological profile can be compared with other nitroimidazoles:

Table 2: Comparison of Nitroimidazoles

| Compound | Antimicrobial Activity | Antitumor Activity | Reference |

|---|---|---|---|

| This compound (EMN) | Moderate | High | |

| Metronidazole | High | Low | |

| Tinidazole | High | Moderate |

Applications in Medicinal Chemistry

The diverse biological activities of EMN make it a valuable compound in medicinal chemistry. Its potential applications include:

- Development of new antimicrobial agents.

- Use as a radiosensitizer in cancer treatments.

- Exploration as an anti-inflammatory agent due to its ability to inhibit prostaglandin biosynthesis .

Q & A

Basic Questions

Q. What are the key spectroscopic characteristics and analytical techniques used to confirm the structure of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

- NMR Spectroscopy : - and -NMR identify proton and carbon environments, such as the methyl group at N1 ( ppm) and the nitro group’s deshielding effects.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 199.16 (CHNO) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at cm (ester C=O) and cm (nitro group) are diagnostic.

- X-ray Crystallography : For crystalline samples, SHELX software refines bond lengths and angles (e.g., C2–N1 bond distance Å) .

Q. What is a standard synthetic route for preparing this compound, and what reaction conditions optimize yield?

- Methodological Answer : A common route involves:

Nitration : Introduce the nitro group at the 4-position of 1-methylimidazole using nitric acid/sulfuric acid under controlled temperature (C).

Esterification : React the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) at room temperature to form the ester.

- Key Conditions :

- Use anhydrous solvents to avoid hydrolysis.

- Optimize stoichiometry (1:1.2 ratio of imidazole to ethyl chloroformate).

- Purify via column chromatography (silica gel, ethyl acetate/hexane) for >90% purity .

Q. How does the nitro group at the 4-position influence the electronic properties and reactivity of the imidazole ring?

- Methodological Answer : The electron-withdrawing nitro group:

- Reduces Electron Density : Stabilizes negative charge in nucleophilic substitution reactions.

- Directs Electrophilic Attack : Positions substituents at the 2- or 5-positions (meta to nitro).

- Enhances Oxidative Stability : Resists ring oxidation under mild conditions.

Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Advanced Questions

Q. What methodological approaches are recommended for resolving contradictions in crystallographic data during structure elucidation of nitroimidazole derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder (e.g., nitro group orientation) and apply restraints for bond distances/angles.

- Twinning Analysis : For twinned crystals (common in nitroimidazoles), employ SHELXD to deconvolute overlapping reflections.

- Validation Tools : Check R and R values; discrepancies >5% warrant re-examination of data collection (e.g., crystal decay) .

Q. What strategies enable selective functionalization of the ester group in this compound for medicinal chemistry applications?

- Methodological Answer :

- Hydrolysis : Convert the ester to a carboxylic acid using NaOH/EtOH (reflux, 6h) for prodrug activation.

- Amidation : React with amines (e.g., benzylamine) under DCC/HOBt coupling to form amide derivatives.

- Reduction : Use LiAlH to reduce the ester to a hydroxymethyl group for further alkylation.

Monitor selectivity via TLC and characterize intermediates by -NMR .

Q. How can impurity profiling be systematically conducted for nitroimidazole-based compounds using chromatographic techniques?

- Methodological Answer :

- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in HO) and B (acetonitrile). Gradient: 10–90% B over 25 min. Detect at 254 nm.

- Reference Standards : Compare retention times with EP/USP-certified impurities (e.g., des-nitro or methyl positional isomers).

- Quantitation : Apply area normalization for impurities >0.1% (ICH guidelines) .

Properties

IUPAC Name |

ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTGFMLXIBQONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374537 | |

| Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109012-23-9 | |

| Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.